Methyl 3-(benzyloxy)benzoate
Overview
Description
Methyl 3-(benzyloxy)benzoate is an organic compound with the molecular formula C15H14O3. It is an ester derived from benzoic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(benzyloxy)benzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Another method involves the transesterification of methyl 3-hydroxybenzoate with benzyl alcohol under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving esters.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis results in the formation of benzoic acid and benzyl alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used as a solvent and in the synthesis of other chemicals.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in fragrances and flavorings.
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a medication and insect repellent.
Uniqueness: Methyl 3-(benzyloxy)benzoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This substitution makes it particularly useful in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
methyl 3-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEGUSMZKSIFJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538502 | |
Record name | Methyl 3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79678-37-8 | |
Record name | Methyl 3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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